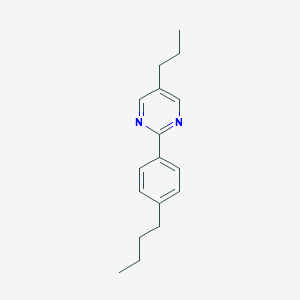

2-(4-Butylphenyl)-5-propylpyrimidine

Description

Properties

CAS No. |

123740-94-3 |

|---|---|

Molecular Formula |

C17H22N2 |

Molecular Weight |

254.37 g/mol |

IUPAC Name |

2-(4-butylphenyl)-5-propylpyrimidine |

InChI |

InChI=1S/C17H22N2/c1-3-5-7-14-8-10-16(11-9-14)17-18-12-15(6-4-2)13-19-17/h8-13H,3-7H2,1-2H3 |

InChI Key |

OJTZWJNIJQJOEW-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)C2=NC=C(C=N2)CCC |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NC=C(C=N2)CCC |

Synonyms |

2-(4-Butylphenyl)-5-propylpyrimidine |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine and Thiazolidinone Derivatives

Key Observations :

- Compared to thiazolidinone derivatives (), the pyrimidine core offers greater aromatic stability, which may enhance metabolic resistance .

Analysis :

Table 3: Pharmacological and Toxicological Profiles

Key Findings :

- While direct data on this compound is unavailable, thiazolidinone analogs with 4-butylphenyl groups () demonstrate low genotoxicity, suggesting structural safety for pharmaceutical development .

- Pyrimidine derivatives with methylpiperazino substituents () exhibit receptor-modulating activity, implying that alkyl chain length (butyl vs. propyl) may influence target selectivity .

Preparation Methods

Biginelli Reaction Adaptations

The Biginelli reaction, a three-component condensation of aldehydes, β-keto esters, and urea/thiourea, offers a direct route to dihydropyrimidinones (DHPMs), which can be dehydrogenated to pyrimidines. For 2-(4-butylphenyl)-5-propylpyrimidine, ethyl 3-oxohexanoate serves as the β-keto ester, introducing the propyl group at position 5 during cyclization. The aldehyde component, 4-butylbenzaldehyde , directs the 4-butylphenyl group to position 2.

Procedure :

-

Combine 4-butylbenzaldehyde (10 mmol), ethyl 3-oxohexanoate (10 mmol), and thiourea (12 mmol) in ethanol.

-

Add HCl (1 M, catalytic) and reflux at 80°C for 12 hours.

-

Isolate the dihydropyrimidinone via filtration (yield: 75–85%).

-

Dehydrogenate using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 110°C for 6 hours to yield the aromatic pyrimidine (yield: 90%).

Key Insight : The propyl group’s incorporation at position 5 is contingent on the β-keto ester’s alkyl chain length, while the aldehyde’s aryl group dictates position 2 substitution.

Functionalization of Preformed Pyrimidine Cores

Nucleophilic Aromatic Substitution of Dichloropyrimidines

2,4-Dichloropyrimidine serves as a versatile intermediate for sequential substitution. The 2-chloro group is more reactive than the 4-chloro, enabling selective functionalization.

Step 1: Introduction of the Propyl Group at Position 5

-

React 2,4-dichloropyrimidine (10 mmol) with propylmagnesium bromide (12 mmol) in THF at −78°C.

-

Quench with NH4Cl and purify to obtain 5-propyl-2,4-dichloropyrimidine (yield: 70%).

Step 2: Suzuki-Miyaura Coupling at Position 2

-

Combine 5-propyl-2,4-dichloropyrimidine (5 mmol), 4-butylphenylboronic acid (6 mmol), Pd(PPh3)4 (0.1 mmol), and K2CO3 (15 mmol) in dioxane/water (4:1).

-

Heat at 100°C for 12 hours under argon.

-

Purify via column chromatography (hexane/ethyl acetate = 5:1) to isolate this compound (yield: 65%).

Regioselectivity Note : The 4-chloro group remains intact, enabling further derivatization if required.

Photoredox-Mediated Dehydrogenation of Dihydropyrimidines

Oxidative Aromatization with Eosin Y

Dihydropyrimidines, synthesized via Biginelli reactions, undergo efficient dehydrogenation using photoredox catalysis. This method avoids harsh oxidants and improves functional group tolerance.

Procedure :

-

Dissolve 5-propyl-2-(4-butylphenyl)-3,4-dihydropyrimidine (0.1 mmol) in MeOH/H2O (5:1).

-

Add TBA-eosinY (0.1 mol%) and K2CO3 (0.2 mmol).

-

Irradiate with 450 nm blue LEDs under air for 6 hours.

-

Concentrate and purify via flash chromatography (CH2Cl2/acetone = 20:1) to obtain the product (yield: 88%).

Advantage : Ambient conditions and scalability (demonstrated at gram-scale).

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Biginelli + Dehydrogenation | Aldehyde, β-keto ester | 75–90 | One-pot cyclization | Requires DDQ oxidation step |

| Nucleophilic Substitution | 2,4-Dichloropyrimidine | 65–70 | Regioselective functionalization | Multi-step purification |

| Photoredox Catalysis | Dihydropyrimidine | 85–88 | Mild conditions, scalable | Sensitive to light exposure |

Mechanistic Considerations and Optimization

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Butylphenyl)-5-propylpyrimidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of pyrimidine derivatives typically involves cross-coupling reactions, cyclocondensation, or nucleophilic substitution. For alkylphenyl-substituted pyrimidines, Suzuki-Miyaura coupling or Ullmann-type reactions are commonly employed to attach aryl groups. Reaction optimization should focus on catalysts (e.g., Pd-based), solvent systems (polar aprotic solvents like DMF), and temperature control. Post-synthesis purification via column chromatography or recrystallization ensures purity. Yield optimization may require iterative adjustment of stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and alkyl chain conformations. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretching in pyrimidine rings). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction provides definitive structural confirmation. Data interpretation should cross-reference with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

Q. How should researchers address gaps in toxicity and ecotoxicity data for novel pyrimidine derivatives like this compound?

- Methodological Answer : Acute toxicity can be preliminarily assessed using in vitro assays (e.g., cell viability assays on mammalian cell lines). Chronic toxicity requires long-term exposure studies in model organisms (e.g., Daphnia magna for aquatic toxicity). Ecotoxicity parameters (bioaccumulation, mobility in soil) should follow OECD guidelines. If no data exists, computational tools like QSAR models can predict toxicity profiles, but experimental validation is essential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced pharmacological activity?

- Methodological Answer : SAR analysis involves systematic substitution of the butylphenyl or propyl groups with electron-withdrawing/donating moieties. For example, fluorination of the phenyl ring (as seen in related compounds) may improve metabolic stability. Biological assays (e.g., enzyme inhibition, antimicrobial activity) paired with computational docking (e.g., AutoDock Vina) identify critical binding interactions. Prioritize modifications that balance lipophilicity (logP) and solubility for bioavailability .

Q. What experimental and computational strategies resolve contradictions in reported reactivity or biological activity of pyrimidine derivatives?

- Methodological Answer : Contradictions may arise from impurities, solvent effects, or assay variability. Reproduce experiments under standardized conditions (e.g., controlled humidity, inert atmosphere). Use high-throughput screening to validate biological activity across multiple cell lines. Computational meta-analysis of published data, combined with molecular dynamics simulations, can identify confounding variables (e.g., solvent polarity affecting reaction pathways) .

Q. How can researchers integrate molecular docking and machine learning to predict the binding affinity of this compound with biological targets?

- Methodological Answer : Generate 3D conformers of the compound using tools like Open Babel. Perform docking against target proteins (e.g., kinases, GPCRs) using Glide or GROMACS. Train machine learning models (e.g., random forests, neural networks) on datasets of known pyrimidine-protein interactions to predict binding scores. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) experiments .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in pyrimidine-based pharmacological studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. Assess significance via ANOVA followed by post-hoc tests (e.g., Tukey’s HSD). For high-dimensional data (e.g., omics studies), apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA). Report confidence intervals and effect sizes to contextualize biological relevance .

Q. How should researchers validate the stability of this compound under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV at intervals (0, 1, 3 months). For solution-phase stability, assess pH dependence (e.g., phosphate buffers at pH 3–9). Solid-state stability can be evaluated using differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.